molecular formula C15H16N6 B6618941 1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 245449-98-3

1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B6618941
CAS No.: 245449-98-3
M. Wt: 280.33 g/mol
InChI Key: PITKIAQOOXYBTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a phenyl group at position 1 and a piperazine moiety at position 2. This scaffold is structurally versatile, enabling modifications that enhance its pharmacological properties. The piperazine ring contributes to improved solubility and bioavailability, while the phenyl group provides steric bulk that can influence target binding . Its synthesis typically involves coupling reactions, such as the treatment of the pyrazolo[3,4-d]pyrimidine precursor with aroyl isothiocyanates, followed by structural confirmation via NMR and elemental analysis .

Properties

IUPAC Name

1-phenyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6/c1-2-4-12(5-3-1)21-15-13(10-19-21)14(17-11-18-15)20-8-6-16-7-9-20/h1-5,10-11,16H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITKIAQOOXYBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203108
Record name 1-Phenyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245449-98-3
Record name 1-Phenyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=245449-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Phenyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination Protocol

  • Reagents : Phosphorus oxychloride (POCl₃), trimethylamine (TMA)

  • Conditions : Reflux at 110°C for 6–8 hours under anhydrous conditions.

  • Mechanism : POCl₃ acts as both a chlorinating agent and solvent, facilitating the replacement of the 4-keto oxygen with chlorine via nucleophilic substitution. TMA neutralizes HCl byproducts, driving the reaction to completion.

Yield : 85–92%.

Reaction Optimization and Challenges

Solvent Effects

SolventTemperature (°C)Time (h)Yield (%)
DMF1201278
Ethanol802465
Acetonitrile1001868

DMF outperforms ethanol and acetonitrile due to its high polarity and ability to stabilize transition states.

Stoichiometric Considerations

Excess piperazine (2.5–3.0 equiv) is necessary to mitigate dimerization side reactions. Lower equivalents (1.0–1.5) result in <50% yield due to competing hydrolysis of the chlorinated intermediate.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d₆, 400 MHz):

    • δ 8.45 (s, 1H, pyrimidine-H)

    • δ 7.80–7.40 (m, 5H, phenyl-H)

    • δ 3.60–2.90 (m, 8H, piperazine-H).

  • IR (KBr): 1580 cm⁻¹ (C=N), 1220 cm⁻¹ (C-N piperazine).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows >98% purity, with retention time = 6.8 minutes.

Scalability and Industrial Relevance

Kilogram-scale production (patent WO2023056123) employs continuous-flow reactors to enhance reproducibility:

  • Flow rate : 10 mL/min

  • Residence time : 30 minutes

  • Productivity : 1.2 kg/day.

Emerging Methodologies

Photocatalytic Amination

Recent studies explore visible-light-mediated amination using Ru(bpy)₃²⁺ as a catalyst, achieving 88% yield at room temperature in 6 hours.

Enzymatic Coupling

Preliminary trials with lipase catalysts in aqueous media show modest yields (55%) but highlight potential for greener synthesis .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyrimidine core structure linked to a phenyl group and a piperazine moiety. The synthesis of 1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be achieved through various methods, including:

  • Condensation Reactions : Utilizing appropriate precursors to facilitate the formation of the pyrazolo[3,4-d]pyrimidine scaffold.
  • Cyclization Techniques : Employing cyclization strategies to construct the heterocyclic framework efficiently.

These methods aim to optimize yield while minimizing the number of steps and reagents needed.

Biological Activities

This compound exhibits notable biological activities that make it a candidate for drug development:

  • Kinase Inhibition : Interaction studies demonstrate that this compound binds effectively to various kinases, including cyclin-dependent kinase 2 (CDK2). Molecular docking simulations indicate favorable binding conformations within the active sites of these kinases, suggesting its potential efficacy as a therapeutic agent in oncology and other diseases.
  • Anticancer Properties : The compound has shown promising results in inhibiting cancer cell proliferation in vitro. Its structural configuration allows for significant interactions with biological targets, enhancing its selectivity and potency against specific cancer types.

Potential Applications

The potential applications of this compound include:

  • Cancer Therapy : As an inhibitor of CDK2 and other related kinases, it may be used in targeted cancer therapies.
  • Neuropharmacology : Given the piperazine moiety's known effects on neurotransmitter systems, there is potential for applications in treating neurological disorders.

Case Studies

Several studies have documented the efficacy of this compound in various experimental models:

  • In Vitro Studies : A study demonstrated that this compound significantly inhibited the growth of several cancer cell lines (e.g., MCF7 breast cancer cells) at nanomolar concentrations. The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways.
  • In Vivo Models : Animal studies indicated that administration of this compound resulted in reduced tumor size in xenograft models of human cancers. The pharmacokinetic profile showed favorable absorption and distribution characteristics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent variations. Below is a detailed comparison of 1-phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine with structurally related analogs:

Substituent Variations on the Piperazine/Piperidine Ring

  • 1-(4-Methylbenzyl)-4-(4-(2-methylphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

    • Molecular Weight: 430.54 g/mol (estimated)
    • Activity: Structural analogs with methylbenzyl and o-tolyl groups show selectivity for serotonin receptors, highlighting the role of aromatic substituents in target specificity .
  • 1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine Molecular Weight: 293.35 g/mol Activity: Replacing piperazine with piperidine reduces hydrogen-bonding capacity (3 H-bond acceptors vs.

Modifications to the Pyrazolo[3,4-d]pyrimidine Core

  • 6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Activity: Optimized for anti-leishmanial efficacy (IC₅₀ < 1 µM in murine models) via oral administration. The 6-amino group enhances solubility and target engagement . Key Difference: Absence of the 1-phenyl group reduces steric hindrance, possibly improving binding to parasitic enzymes .
  • 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Activity: Hybridization with thieno[3,2-d]pyrimidine improves π-π stacking interactions, leading to promising anticancer activity .

Functional Group Additions

  • 1-(t-Butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine (KKC080096)

    • Activity: Induces heme oxygenase-1 (HO-1) with neuroprotective effects. The t-butyl and methoxybenzyl groups enhance blood-brain barrier penetration .
  • N3-(3-Aminophenyl)-N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine Activity: EGFR inhibitor (IC₅₀ = 0.2 µM). The 3-aminophenyl and 3-chlorophenyl groups enable dual hydrogen bonding and hydrophobic interactions with the kinase domain .

Structural and Pharmacokinetic Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Substituents Biological Activity Reference ID
This compound C₁₇H₁₇N₇ 311.37 3.52 Piperazine, phenyl Kinase inhibition
1-Phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine C₂₁H₂₀N₆ 356.43 4.27 4-Phenylpiperazine Improved lipophilicity
6-Amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine C₁₀H₁₅N₇ 233.28 1.89 6-Amino, piperidin-4-yl Anti-leishmanial (IC₅₀ < 1 µM)
KKC080096 C₁₉H₂₅N₇OS 415.52 4.65 t-Butyl, 4-methoxybenzyl, methylthio HO-1 induction, neuroprotection
N3-(3-Aminophenyl)-N4-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,4-diamine C₁₇H₁₄ClN₇ 367.81 3.98 3-Aminophenyl, 3-chlorophenyl EGFR inhibition (IC₅₀ = 0.2 µM)

Key Research Findings

  • Synthetic Accessibility: Derivatives with piperazine/phenyl groups are synthesized via nucleophilic substitution or coupling reactions, while hybrid structures (e.g., thieno-pyrimidine) require multi-step protocols involving Vilsmeier–Haack reagents .
  • Biological Specificity: Minor substituent changes drastically alter activity. For example, 1NA-PP1 inhibits PKC isoforms, whereas PP1 analogs without the t-butyl group are inactive .

Biological Activity

1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This compound, characterized by a pyrazolo[3,4-d]pyrimidine core, exhibits potential in medicinal chemistry, particularly as an anticancer agent and enzyme inhibitor. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N6C_{15}H_{18}N_{6} with a molecular weight of 280.33 g/mol. The compound features a phenyl group and a piperazine moiety attached to the pyrazolo[3,4-d]pyrimidine scaffold, which contributes to its biological activity.

The primary mechanism of action involves the inhibition of specific enzymes and receptors. Notably, it has been identified as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. Additionally, it exhibits antitumor activity through the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase.

Anticancer Activity

Research indicates that derivatives of this compound show promising anticancer properties. A study highlighted that compounds derived from this scaffold demonstrated significant inhibition of tumor growth in various cancer cell lines, including MCF-7 breast cancer cells. The most potent derivatives exhibited IC50 values ranging from 0.3 to 24 µM against dual targets EGFR and vascular endothelial growth factor receptor 2 (VEGFR2) .

Table 1: Anticancer Activity of Selected Derivatives

CompoundTargetIC50 (µM)Effect on Cell Growth
Compound 5iEGFR/VEGFR20.3Inhibited tumor growth
Compound IEGFR TK19Induced apoptosis
Compound IIEGFR TK21Suppressed cell migration

Enzyme Inhibition

The compound has also shown effectiveness as an acetylcholinesterase inhibitor , which is particularly relevant for neurodegenerative diseases such as Alzheimer’s disease. This activity suggests potential therapeutic applications in enhancing cognitive function by increasing acetylcholine levels in the brain .

Study on Antitumor Effects

In a recent study, derivatives of the pyrazolo[3,4-d]pyrimidine scaffold were tested for their ability to inhibit EGFR tyrosine kinase. The results demonstrated that these compounds not only inhibited cell proliferation but also induced apoptosis and inhibited cell migration in cancer models .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding modes of these compounds with their targets. For instance, the nitrogen atoms within the pyrazolo[3,4-d]pyrimidine core engage in multiple hydrogen bonds with the active sites of EGFR, enhancing binding affinity and specificity .

Q & A

Q. Table 1. Representative Synthetic Yields and Conditions

DerivativeSubstituentReaction ConditionsYield (%)Reference
XVThioureaDCM, reflux, 2 h75
10aBenzoateDry benzene, 12 h68
9aUreaDCM, 0°C, 4 h82

Q. Table 2. Key Spectral Data for Structural Confirmation

Derivative1H NMR (δ, ppm)IR (cm⁻¹)Key Assignments
XXIe4.31 (s, OCH₃)1170C-O stretch
10h11.97 (s, NH)3322NH stretch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.